molecular formula C6H10O5 B1198817 2-(2-Hydroxy-1-oxopropoxy)propionic acid CAS No. 617-57-2

2-(2-Hydroxy-1-oxopropoxy)propionic acid

Cat. No.: B1198817
CAS No.: 617-57-2
M. Wt: 162.14 g/mol
InChI Key: OZZQHCBFUVFZGT-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactyl lactate, is an organic compound with the molecular formula C6H10O5. It is a derivative of lactic acid and is characterized by the presence of two lactate units linked through an ester bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxy-1-oxopropoxy)propionic acid can be synthesized through the esterification of lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

2 Lactic AcidH2SO42-(2-Hydroxy-1-oxopropoxy)propionic acid+H2O\text{2 Lactic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2 Lactic AcidH2​SO4​​2-(2-Hydroxy-1-oxopropoxy)propionic acid+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and heat transfer. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Hydroxy-1-oxopropoxy)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-oxopropoxy)propionic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the citric acid cycle and contributes to energy production. The ester bond in the compound can be hydrolyzed by esterases, releasing lactic acid and other metabolites .

Comparison with Similar Compounds

    Lactic Acid: The parent compound of 2-(2-Hydroxy-1-oxopropoxy)propionic acid.

    Lactide: A cyclic dimer of lactic acid.

    Poly(lactic acid): A polymer derived from lactic acid.

Comparison: this compound is unique due to its structure, which contains two lactate units linked through an ester bond. This gives it different chemical and physical properties compared to lactic acid and its polymers. For example, it has a higher molecular weight and different solubility characteristics .

Properties

IUPAC Name

2-(2-hydroxypropanoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZQHCBFUVFZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862299
Record name 2-[(2-Hydroxypropanoyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-57-2
Record name Lactic acid lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactic acid lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-hydroxy-1-oxopropoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LACTIC ACID LACTATE, DL-
Source FDA Global Substance Registration System (GSRS)
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